N-[(E)-3-(benzylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
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Overview
Description
N-[(E)-3-(benzylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is a synthetic organic compound with a complex structure. It contains a furan ring, a benzylamino group, and a chlorophenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-(benzylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzylamino group: This step involves the reaction of benzylamine with an appropriate electrophile, such as an acyl chloride or anhydride.
Addition of the chlorophenyl group: This can be done through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Final coupling: The final step involves coupling the intermediate products to form the desired compound, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-3-(benzylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The benzylamino and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens, nucleophiles, and bases.
Major Products
Oxidation: Furanones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(E)-3-(benzylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(E)-3-(benzylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-3-(benzylamino)-1-(4-methylphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
- N-[(E)-3-(benzylamino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Uniqueness
N-[(E)-3-(benzylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is unique due to the presence of the chlorophenyl group, which can impart distinct electronic and steric properties compared to its analogs. This can affect its reactivity, biological activity, and overall chemical behavior, making it a compound of particular interest in various research fields.
Properties
IUPAC Name |
N-[(E)-3-(benzylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c22-17-10-8-15(9-11-17)13-18(24-21(26)19-7-4-12-27-19)20(25)23-14-16-5-2-1-3-6-16/h1-13H,14H2,(H,23,25)(H,24,26)/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHRUHJYSLYFLU-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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